Product packaging for 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol(Cat. No.:)

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol

Cat. No.: B12328442
M. Wt: 162.23 g/mol
InChI Key: RQZVYMMATMNWHG-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ol is a benzosuberene-based chemical compound that serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research. This structural motif is of significant interest in the development of novel therapeutic agents. Benzosuberene derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drug development, particularly for Vascular Disrupting Agents (VDAs) that target tumor vasculature . Furthermore, the benzo[7]annulene scaffold is a key building block in synthetic chemistry. For instance, it is used in the preparation of complex molecules such as the potent NOP receptor antagonist SB612111, highlighting its value in constructing pharmacologically active compounds . Researchers utilize this chemical as a critical precursor in organic synthesis and drug discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B12328442 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11-12H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZVYMMATMNWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 7 Ol and Its Direct Precursors

Strategies for the Construction of the 6,7,8,9-Tetrahydro-5H-benzorsc.organnulen-7-one Skeleton

The formation of the benzosuberone core of 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-7-one can be accomplished through several pathways, including cyclization reactions and functional group interconversions.

Cyclization Approaches

Cyclization reactions are a cornerstone in the synthesis of polycyclic compounds like 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-7-one. These methods involve the formation of the seven-membered ring from an acyclic precursor.

A classic and widely used method for the synthesis of benzosuberones is the intramolecular Friedel-Crafts acylation. bldpharm.comnih.govuni.lu This reaction involves the cyclization of a phenyl-substituted carboxylic acid or its corresponding acyl halide in the presence of a strong acid catalyst. For the synthesis of 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-7-one, the typical starting material is 5-phenylvaleric acid or its acyl chloride. rsc.orgnih.govsapub.org

The reaction is commonly catalyzed by polyphosphoric acid (PPA), a viscous and powerful dehydrating agent that facilitates the cyclization. thermofisher.com PPA is often the reagent of choice for cyclizing aromatic carboxylic acids to form benzosuberones. thermofisher.com Alternatively, other Lewis acids such as aluminum chloride (AlCl₃) can be used, particularly when starting with the acyl chloride. bldpharm.com The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile, attacking the aromatic ring to close the seven-membered ring. biosynth.comresearchgate.net The ketone product is a moderate Lewis base and forms a complex with the Lewis acid catalyst, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the ketone. nih.govnih.gov

Table 1: Catalysts in Intramolecular Friedel-Crafts Acylation for Benzosuberone Synthesis

Catalyst Starting Material General Conditions Reference
Polyphosphoric Acid (PPA) 5-Phenylvaleric acid Heating thermofisher.com
Aluminum Chloride (AlCl₃) 5-Phenylvaleroyl chloride Anhydrous conditions bldpharm.com
Methanesulfonic acid (MSA) 5-Phenylvaleric acid Alternative to PPA, easier to handle bldpharm.com

A more recent and efficient approach to the synthesis of related structures involves a cascade intramolecular Prins/Friedel-Crafts cyclization. organic-chemistry.orgorganicreactions.org This method can directly generate 5-aryl-tetrahydro-5H-benzo rsc.organnulen-7-ol derivatives. The reaction is typically initiated by treating a substrate like 3-(2-vinylphenyl)propanal with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). organic-chemistry.orgorganicreactions.org

The reaction cascade begins with an intramolecular Prins reaction, where the aldehyde is activated by the Lewis acid, leading to the formation of an oxocarbenium ion. This intermediate then reacts with the internal olefin, generating a stable benzylic carbocation. This carbocation is subsequently trapped by an intramolecular Friedel-Crafts alkylation, resulting in the formation of the fused seven-membered ring and the hydroxyl group in a single synthetic operation. organic-chemistry.orgorganicreactions.orgmdpi.com This cascade strategy offers a convergent and atom-economical route to the core structure of 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-7-ol. organic-chemistry.org

Table 2: Lewis Acids in Cascade Intramolecular Prins/Friedel-Crafts Cyclization

Lewis Acid Substrate Type Product Type Reference
BF₃·Et₂O 3-(2-vinylphenyl)propanals 5-aryltetrahydro-5H-benzo rsc.organnulen-7-ols organic-chemistry.orgorganicreactions.org
SnCl₄ Aryl tethered homoallylbenzyl ethers Fused hexahydro-1H-benzo[f]isochromenes alfa-chemistry.com
In(OTf)₃ 1-Benzyl ethers of hex-3-en-1,6-diols Fused hexahydro-2H-furo[3,2-c]pyrans alfa-chemistry.com

The Knoevenagel condensation provides a viable, albeit multi-step, pathway to the benzosuberone skeleton. wikipedia.orgorgsyn.org This approach would begin with the condensation of benzaldehyde (B42025) and a C-H acidic compound like diethyl malonate, typically catalyzed by a weak base such as piperidine. thermofisher.comalfa-chemistry.comnih.govcore.ac.uk This reaction forms an α,β-unsaturated dicarbonyl compound. wikipedia.org

Following the condensation, a series of transformations are required. The carbon-carbon double bond of the condensation product would be reduced, for instance, through catalytic hydrogenation. Subsequently, the ester groups would be hydrolyzed to carboxylic acids via saponification, followed by decarboxylation upon heating to yield a phenyl-substituted dicarboxylic acid. An intramolecular Friedel-Crafts reaction, as described previously, would then be employed to cyclize this intermediate to form the desired 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-7-one skeleton. While this route is longer, it offers the flexibility to introduce various substituents on the aromatic ring starting from different substituted benzaldehydes.

Functional Group Interconversions to Yield the Ketone

The ketone functionality in 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-7-one can also be introduced through the interconversion of other functional groups already present on a pre-formed benzosuberane ring system. core.ac.ukbldpharm.com

One such approach involves the conversion of a nitrile to a ketone. The precursor, 6,7,8,9-tetrahydro-5H-benzo rsc.organnulene-7-carbonitrile, can be reacted with a Grignard reagent or an organolithium reagent. nih.govthermofisher.comorganic-chemistry.org This reaction proceeds via nucleophilic addition to the nitrile, forming an imine intermediate after an acidic workup, which is then hydrolyzed to the corresponding ketone. nih.govorganic-chemistry.org

Another common functional group interconversion is the oxidation of a secondary alcohol to a ketone. rsc.orgbldpharm.comalfa-chemistry.com If 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-7-ol were available through an alternative route, it could be oxidized to the target ketone using a variety of oxidizing agents. Common reagents for this transformation include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, more modern reagents. rsc.orgalfa-chemistry.com

Reduction of 6,7,8,9-Tetrahydro-5H-benzorsc.organnulen-7-one to the Hydroxyl Compound

The final step in the synthesis of 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-7-ol is the reduction of the ketone precursor, 6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-7-one. This is a standard transformation in organic synthesis and can be achieved with high efficiency using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions. mdpi.comchemicalbook.com It readily reduces aldehydes and ketones to their corresponding alcohols while typically not affecting other functional groups like esters or amides. chemicalbook.com The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). rsc.org

For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be employed. nih.govnih.gov LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce a wider variety of carbonyl-containing functional groups. The reaction is typically performed in an aprotic solvent like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Catalytic hydrogenation is another viable method for the reduction of the ketone. This involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium, platinum, or nickel. Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a catalyst, offers a safer alternative to using gaseous hydrogen. biosynth.comwikipedia.org

Table 3: Common Reducing Agents for the Conversion of 6,7,8,9-Tetrahydro-5H-benzo rsc.organnulen-7-one to 6,7,8,9-Tetrahydro-5H-benzo rsc.organnulen-7-ol

Reducing Agent Solvent General Conditions Selectivity Reference
Sodium Borohydride (NaBH₄) Methanol, Ethanol Room temperature or 0 °C Reduces aldehydes and ketones mdpi.comchemicalbook.com
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF 0 °C to room temperature, followed by aqueous workup Strong, reduces most carbonyls nih.govnih.gov
Catalytic Hydrogenation (H₂/Catalyst) Ethanol, Ethyl acetate (B1210297) H₂ pressure, metal catalyst (e.g., Pd/C) Reduces multiple bonds biosynth.com
Catalytic Transfer Hydrogenation Isopropanol, Formic acid Metal catalyst (e.g., Ru, Rh) Safer alternative to H₂ gas wikipedia.org

Chemoselective Reduction Techniques

Chemoselective reduction is paramount when a molecule contains multiple reducible functional groups. The goal is to selectively reduce the target ketone without affecting other moieties. In the case of the benzosuberone framework, the primary concern is the reduction of the C7-carbonyl group while leaving the aromatic ring intact.

Sodium borohydride (NaBH₄) is a widely used reagent for the reduction of aldehydes and ketones due to its mild nature and high chemoselectivity. It is a source of hydride ions (H⁻) that act as nucleophiles, attacking the electrophilic carbonyl carbon. Because of its moderate reactivity, NaBH₄ does not typically reduce less reactive carbonyl derivatives such as esters or amides, nor does it affect aromatic systems under standard conditions.

The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at or below room temperature. The solvent serves not only to dissolve the reactants but also to protonate the intermediate alkoxide, which is formed after the hydride attack, to yield the final alcohol product. The general mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, followed by protonation of the resulting oxygen anion by the solvent.

For the synthesis of 6,7,8,9-tetrahydro-5H-benzo sigmaaldrich.comannulen-7-ol, the precursor ketone, 6,7,8,9-tetrahydro-5H-benzo sigmaaldrich.comannulen-7-one, is dissolved in a suitable alcoholic solvent and treated with sodium borohydride. The reaction is generally clean and provides high yields of the desired secondary alcohol.

Catalytic hydrogenation is another effective method for the reduction of ketones. This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C).

This method is highly effective for ketone reduction; however, reaction conditions must be carefully controlled to avoid the reduction of the fused benzene (B151609) ring. Aromatic rings are exceptionally stable and their hydrogenation requires harsh conditions, such as high pressures and temperatures. bldpharm.com Therefore, under milder conditions (e.g., low to moderate H₂ pressure and room temperature), the ketone can be selectively reduced. A described method for the preparation of amino-substituted 5,6,7,8-tetrahydroquinolines involves catalytic hydrogenation, showcasing its utility in reducing heterocyclic systems without affecting the benzenoid ring under controlled conditions. nih.gov

The reaction involves the adsorption of both the hydrogen gas and the ketone substrate onto the surface of the metal catalyst. bldpharm.com This proximity facilitates the stepwise addition of two hydrogen atoms to the carbonyl group, resulting in the formation of the corresponding alcohol.

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency. For the reduction of 6,7,8,9-tetrahydro-5H-benzo sigmaaldrich.comannulen-7-one, several parameters can be adjusted.

Reagent Choice: The selection of the reducing agent is the most critical factor. While sodium borohydride is effective and selective, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used. However, LiAlH₄ is far more reactive and less chemoselective, requiring anhydrous solvents (like THF or diethyl ether) and careful handling. For a simple ketone reduction where selectivity for the carbonyl group is the main goal, NaBH₄ is often the superior and safer choice.

Solvent: The solvent can influence the reaction rate and selectivity. For borohydride reductions, polar protic solvents like methanol and ethanol are standard. For catalytic hydrogenation, solvents such as ethanol, ethyl acetate, or acetic acid are commonly employed.

Temperature: Most ketone reductions with NaBH₄ are conducted at temperatures ranging from 0 °C to room temperature to control the reaction rate and prevent potential side reactions. Lower temperatures can sometimes enhance selectivity.

Stoichiometry: The molar ratio of the reducing agent to the substrate is important. A slight excess of the hydride reagent is typically used to ensure the complete conversion of the starting ketone.

Below is an interactive data table illustrating the optimization of a generic ketone reduction.

ParameterCondition ACondition BCondition COutcome
Reducing Agent NaBH₄NaBH₄LiAlH₄NaBH₄ offers better chemoselectivity for ketones over more sensitive functional groups.
Solvent MethanolTHFDiethyl Ether (anhydrous)Protic solvents like methanol are suitable for NaBH₄; anhydrous solvents are required for LiAlH₄.
Temperature 0 °CRoom Temp (25 °C)Room Temp (25 °C)Lower temperatures can improve selectivity and control exothermic reactions.
Yield HighHighHighAll conditions can lead to high yields, but side reactions are more likely with LiAlH₄.

Stereoselective and Enantioselective Reduction Strategies

The reduction of the prochiral ketone 6,7,8,9-tetrahydro-5H-benzo sigmaaldrich.comannulen-7-one creates a new stereocenter at the C-7 position. Without chiral control, the reaction produces a racemic mixture of the (R)- and (S)-enantiomers of the alcohol. The synthesis of a single enantiomer often requires stereoselective or enantioselective methods.

These strategies can be broadly categorized:

Substrate Control: A pre-existing chiral center in the molecule can direct the incoming reagent to one face of the carbonyl group over the other.

Reagent Control: A chiral reducing agent is used to deliver the hydride selectively to one face of the prochiral ketone. Examples include the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, or the use of chiral ruthenium-based catalysts developed for asymmetric transfer hydrogenation.

Biocatalysis: Enzymes, such as ketoreductases found in yeast (e.g., Saccharomyces cerevisiae), can reduce ketones with very high enantioselectivity. nih.gov These biocatalytic reductions are often performed in aqueous media under mild conditions, making them an environmentally benign option. A study on the reduction of 2-substituted cyclohexanones using Saccharomyces cerevisiae resulted in products with greater than 99% enantiomeric purity, demonstrating the power of this approach. nih.gov

The development of methods for asymmetric hydrogenation can provide chiral products with high enantioselectivity. researchgate.net The choice of strategy depends on the availability of chiral precursors, the cost of chiral reagents or catalysts, and the desired enantiomeric purity.

Alternative and Emerging Synthetic Routes to the 6,7,8,9-Tetrahydro-5H-benzosigmaaldrich.comannulen-7-ol Scaffold

While reduction of the pre-formed ketone is the most direct route to the alcohol, the synthesis of the core benzocycloheptene (B12447271) (benzosuberone) scaffold itself is a key strategic consideration.

Acid-Catalyzed Rearrangements and Cyclizations

The construction of the seven-membered ring of the benzosuberone system is commonly achieved through an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This method involves the acid-catalyzed cyclization of a suitable acyclic precursor.

A typical precursor is a γ-arylbutyric acid derivative, such as 5-phenylvaleric acid or its corresponding acid chloride. In the presence of a strong Brønsted or Lewis acid catalyst, the carboxylic acid or acyl chloride is converted into a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring intramolecularly to form the new seven-membered ring, generating the ketone scaffold.

Commonly used acid catalysts for this transformation include:

Polyphosphoric acid (PPA): A viscous liquid that serves as both the catalyst and the solvent. It is effective for promoting intramolecular acylations.

Lewis Acids (e.g., AlCl₃): Strong Lewis acids are classic reagents for Friedel-Crafts reactions. The reaction typically requires stoichiometric amounts of the catalyst.

Strong Brønsted Acids (e.g., H₂SO₄, TfOH): These can also be used to promote the cyclization. nih.gov

The efficiency of the cyclization can be influenced by the nature and position of substituents on the aromatic ring. This powerful ring-forming strategy provides robust access to the fundamental 6,7,8,9-tetrahydro-5H-benzo sigmaaldrich.comannulenone core, which can then be further functionalized or reduced to the target alcohol. rsc.org

Utilization of Epoxyketone Precursors

A hypothetical precursor for such a synthesis could be a compound like 1-(2-(oxiran-2-ylmethyl)phenyl)pentan-2-one. The synthesis would proceed via an intramolecular reaction, where a nucleophilic attack from the phenyl ring onto the epoxide is triggered, followed by cyclization and subsequent reduction of the keto group.

Hypothetical Reaction Scheme:

Epoxide Ring Opening and Cyclization: Treatment of the epoxyketone precursor with a Lewis acid or a Brønsted acid could facilitate the opening of the epoxide ring, generating a reactive carbocation. This intermediate would then undergo an intramolecular electrophilic attack on the aromatic ring to form the seven-membered ring structure of the benzocycloheptenone.

Reduction of the Ketone: The resulting 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-one can then be reduced to the target alcohol, 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol, using a standard reducing agent like sodium borohydride.

Table 1: Hypothetical Reaction Conditions for Epoxyketone Route

StepReagents and ConditionsIntermediate/ProductHypothetical Yield (%)
1Lewis Acid (e.g., AlCl₃), Anhydrous Solvent (e.g., CH₂Cl₂), Room Temp6,7,8,9-Tetrahydro-5H-benzo bldpharm.comannulen-7-one60-70
2Sodium Borohydride (NaBH₄), Methanol (MeOH), 0°C to Room Temp6,7,8,9-Tetrahydro-5H-benzo bldpharm.comannulen-7-ol>90

Advancements in Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. preprints.orgrsc.orgmdpi.com In the context of synthesizing 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol, green methodologies can be applied, particularly in the reduction of its ketone precursor, 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-one.

Traditional reduction methods often employ metal hydrides that can be hazardous and produce significant waste. Green alternatives focus on the use of environmentally benign reducing agents and catalysts, as well as milder reaction conditions. researchmap.jpresearchgate.net

Biocatalytic Reduction:

One of the most promising green approaches is the use of biocatalysts, such as enzymes or whole microorganisms. Ketoreductases, for instance, can reduce ketones to alcohols with high enantioselectivity under mild, aqueous conditions. This method avoids the use of toxic reagents and solvents.

Catalytic Hydrogenation:

Another green approach is catalytic hydrogenation, where molecular hydrogen is used as the reductant in the presence of a metal catalyst. This method is atom-economical, with water being the only byproduct. Advances in this area focus on developing non-precious metal catalysts and conducting the reaction in greener solvents like water or ethanol.

Use of Green Reductants:

Research into green reducing agents has identified several promising candidates that could be applied to the synthesis of 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol. These include ascorbic acid (Vitamin C) and various plant extracts. researchmap.jpresearchgate.net These reductants are non-toxic, readily available, and biodegradable.

Table 2: Comparison of Traditional vs. Green Reduction Methods for 6,7,8,9-Tetrahydro-5H-benzo bldpharm.comannulen-7-one

MethodReducing AgentSolventAdvantagesDisadvantages
Traditional Sodium BorohydrideMethanolHigh yield, fast reactionFlammable solvent, potential for toxic byproducts
Green (Biocatalytic) KetoreductaseWater/BufferHigh enantioselectivity, mild conditions, non-toxicMay require specific enzyme, longer reaction times
Green (Catalytic Hydrogenation) H₂ gas, Metal Catalyst (e.g., Ni, Pd)Ethanol/WaterAtom economical, clean byproduct (water)Requires specialized equipment for handling H₂ gas
Green (Chemical Reductant) Ascorbic AcidWaterNon-toxic, biodegradable, mild conditionsMay have lower yields or require optimization

The adoption of these green chemistry methodologies not only minimizes the environmental impact of the synthesis but can also lead to safer and more efficient processes for producing 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol and related compounds.

Advanced Chemical Transformations and Derivatization of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 7 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-7 position of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol is a primary site for chemical modification, allowing for oxidation, substitution, and derivatization reactions that are fundamental to synthetic organic chemistry.

Reversible Oxidation to the Corresponding Ketone

The secondary alcohol of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol can be readily oxidized to its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-one. sigmaaldrich.com This transformation is a cornerstone of organic synthesis, enabling the conversion of a nucleophilic alcohol into an electrophilic carbonyl compound. A variety of standard oxidizing agents can be employed to achieve this conversion with high efficiency. For instance, chromium-based reagents like Jones reagent (a solution of chromium trioxide in sulfuric acid) are effective for this type of oxidation, as demonstrated in the synthesis of similar cyclic ketones. chem-soc.si Other common reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and milder, more selective methods like the Swern and Dess-Martin periodinane oxidations.

This oxidation is chemically reversible. The resulting ketone can be reduced back to the starting alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are standard choices for this reduction, quantitatively regenerating the parent alcohol. This reversibility allows for the protection of the alcohol functionality or for its use as a precursor to other functional groups that are accessed via the ketone intermediate.

Transformation Reagent Class Specific Examples Product
OxidationChromium-basedJones Reagent, PCC, PDC6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-7-one
OxidationDMSO-basedSwern Oxidation6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-7-one
OxidationHypervalent IodineDess-Martin Periodinane6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-7-one
ReductionHydride ReagentsNaBH₄, LiAlH₄6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-7-ol

Substitution Reactions for Functional Group Interconversion (e.g., Halogenation)

The hydroxyl group is a poor leaving group, but it can be converted into one, facilitating nucleophilic substitution reactions. Halogenation is a common example of such a functional group interconversion. Treatment of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. The reaction with thionyl chloride proceeds through a chlorosulfite ester intermediate, while phosphorus tribromide involves a phosphite (B83602) ester intermediate. These halogenated derivatives are versatile intermediates for further synthesis, for example, in the formation of nitriles like 6,7,8,9-tetrahydro-5H-benzo nih.govannulene-7-carbonitrile via reaction with cyanide salts. nih.gov

Target Halide Reagent Reaction Conditions Product
ChlorideThionyl Chloride (SOCl₂)Typically in pyridine (B92270) or neat7-Chloro-6,7,8,9-tetrahydro-5H-benzo nih.govannulene
BromidePhosphorus Tribromide (PBr₃)Often in a non-polar solvent like diethyl ether7-Bromo-6,7,8,9-tetrahydro-5H-benzo nih.govannulene
ChlorideConcentrated HCl / ZnCl₂Lucas Reagent, heating may be required7-Chloro-6,7,8,9-tetrahydro-5H-benzo nih.govannulene

Derivatization to Enol Triflates and Esters

Further derivatization of the hydroxyl group can lead to the formation of esters and, via the corresponding ketone, enol triflates.

Esters: Standard esterification procedures can be applied to 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic method. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine.

Enol Triflates: Enol triflates are powerful intermediates, particularly for cross-coupling reactions. Their synthesis from 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol is a two-step process.

Oxidation: The alcohol is first oxidized to 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-one, as described previously.

Triflation: The resulting ketone is then converted to its enolate by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or 2,6-lutidine. This enolate is then "trapped" by reacting it with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent). This yields the corresponding enol triflate, a stable vinyl triflate derivative. The synthesis of enol triflates from ketones using triflic anhydride is a well-established and highly stereoselective method under appropriate conditions. organic-chemistry.org

Transformations of the Benzonih.govannulene Cyclic System

Beyond the functional handle of the hydroxyl group, the seven-membered carbocyclic ring of the benzo nih.govannulene system can itself undergo significant structural changes.

Ring-Opening and Rearrangement Reactions

The benzo nih.govannulene skeleton can be subjected to reactions that induce ring-opening or rearrangement, leading to fundamentally different molecular architectures. The type of rearrangement often depends on the specific functional groups present on the ring.

For instance, if the corresponding 1,2-diketone derivative (e.g., 5,6,8,9-tetrahydro-benzocyclo-octene-7,8-dione) is formed, it can undergo a benzilic acid rearrangement under basic conditions to yield a ring-contracted α-hydroxy carboxylic acid. bdu.ac.inwiley-vch.de This reaction involves the migration of an aryl or alkyl group and is a known strategy for converting cyclic diketones into smaller ring systems. wiley-vch.de

Other rearrangements, such as the Tiffeneau-Demjanov rearrangement , could potentially lead to ring expansion. libretexts.org This reaction typically involves the treatment of a β-amino alcohol with nitrous acid to form a diazonium ion, which then rearranges with concomitant ring expansion or contraction.

Furthermore, reactions like the Schmidt reaction , which involves reacting a ketone with hydrazoic acid (HN₃), can lead to ring expansion by inserting a nitrogen atom into the ring. This has been used on related bicyclic systems to produce benzazepine derivatives, representing an expansion of the carbocyclic ring into a heterocycle. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of Substituted Analogues (e.g., Suzuki Coupling)

The functionalized derivatives of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol are excellent substrates for metal-catalyzed cross-coupling reactions. The enol triflate, synthesized as described in section 3.1.3, is a particularly useful analogue for this purpose.

The Suzuki-Miyaura coupling is a prominent example. In this reaction, the enol triflate acts as the electrophilic partner and is reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. escholarship.org This reaction forms a new carbon-carbon bond at the site of the triflate group, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents onto the benzo nih.govannulene ring. This methodology is a powerful tool for building molecular complexity and has been widely applied in the synthesis of complex organic molecules. nih.gov

Component Function Examples
ElectrophileSubstrate with leaving group6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-7-yl triflate
NucleophileOrganoboron reagentPhenylboronic acid, Vinylboronic acid
CatalystPalladium complexPd(PPh₃)₄, Pd(dppf)Cl₂
BaseActivates boronic acid and neutralizes byproductsNa₂CO₃, K₃PO₄, Cs₂CO₃
SolventReaction mediumToluene, Dioxane, THF, DMF

Carbonylation Reactions at the Annulene Core

Carbonylation reactions represent a powerful tool in organic synthesis for the introduction of a carbonyl group, which can then be further manipulated into a variety of functional groups such as carboxylic acids, esters, and amides. While direct carbonylation of the hydroxyl group in 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol is challenging, a more feasible approach involves the carbonylation of a halogenated precursor.

A plausible synthetic strategy would commence with the conversion of the parent alcohol to a more reactive halide, for instance, an aryl bromide or iodide derivative on the benzene (B151609) ring of the benzo nih.govannulene system. This halogenated intermediate can then undergo a palladium-catalyzed carbonylation reaction. These reactions are typically carried out in the presence of a palladium catalyst, such as palladium acetate (B1210297) or [Pd(η³-C₃H₅)Cl]₂, a phosphine (B1218219) ligand, and a source of carbon monoxide. thieme-connect.com The reaction conditions, including the choice of solvent, base, temperature, and carbon monoxide pressure, are critical and often require optimization for specific substrates. thieme-connect.com

For example, a hypothetical carbonylation of a bromo-substituted 6,7,8,9-tetrahydro-5H-benzo nih.govannulene derivative in the presence of a palladium catalyst and carbon monoxide could yield a carboxylic acid, ester, or amide at the annulene core, depending on the nucleophile present in the reaction mixture (e.g., water, an alcohol, or an amine, respectively). This transformation would provide a key intermediate for the synthesis of a diverse range of analogues with potentially altered pharmacological properties.

Synthesis of Substituted and Functionalized Analogues

A significant derivatization of the 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol scaffold involves its oxidation to the corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-one, followed by reductive amination to introduce a variety of amine functionalities at the 7-position. nih.govresearchgate.net This strategy has been successfully employed to synthesize a series of benzo nih.govannulen-7-amines, which have been investigated for their potential as selective antagonists for the GluN2B subunit of the NMDA receptor. nih.gov

The reductive amination process typically involves the reaction of the ketone with a primary or secondary amine in the presence of a reducing agent. A commonly used and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govharvard.edumasterorganicchemistry.com This reagent is favored due to its mildness and selectivity for the iminium ion intermediate formed in the reaction, which minimizes side reactions such as the reduction of the starting ketone. harvard.edumasterorganicchemistry.com

The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758) or dichloroethane, and often includes acetic acid to catalyze the formation of the iminium ion. nih.gov This methodology has enabled the synthesis of a diverse library of secondary and tertiary benzo nih.govannulen-7-amines by varying the amine component in the reaction. nih.gov

Table 1: Examples of Benzo nih.govannulen-7-amines Synthesized via Reductive Amination

Starting Ketone Amine Reducing Agent Product
6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-7-one Phenylalkylamines NaBH(OAc)₃ Secondary Benzo nih.govannulen-7-amines
6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-7-one 4-Benzylpiperidine (B145979) NaBH(OAc)₃ 4-Benzyl-1-(6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-yl)piperidine

For compounds targeting the central nervous system (CNS), properties such as solubility and bioavailability are of paramount importance. researchgate.netnih.govresearchgate.netmdpi.com The 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol and its amine derivatives, being relatively lipophilic, may benefit from prodrug strategies to enhance their aqueous solubility and facilitate administration. researchgate.netnih.gov A recent patent application has also highlighted the potential for developing prodrugs of benzo nih.govannulene derivatives. wipo.int

A common approach to increase the water solubility of a drug containing a hydroxyl or amino group is to form a phosphate (B84403) ester prodrug. researchgate.net This involves the esterification of the hydroxyl group of the parent alcohol or the amino group of the corresponding amine with a phosphoric acid derivative. The resulting phosphate ester is significantly more water-soluble and can be administered in an aqueous solution. In vivo, endogenous phosphatases can cleave the phosphate group to release the active parent drug. researchgate.net

Another strategy involves the formation of ester prodrugs with amino acids. researchgate.net By linking an amino acid to the hydroxyl group of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol or the amino group of its amine analogues, a more water-soluble derivative can be obtained. These amino acid-conjugated prodrugs can then be cleaved by esterases in the body to regenerate the active compound.

The development of soluble salt forms is also a viable strategy, particularly for the basic benzo nih.govannulen-7-amine derivatives. Treatment of these amines with a pharmaceutically acceptable acid would yield a salt with improved aqueous solubility.

The development of radiotracers for positron emission tomography (PET) imaging is a crucial tool in neuroscience research and drug development. This requires the introduction of a positron-emitting radionuclide, such as fluorine-18, into a molecule that selectively binds to a specific target in the brain. The benzo nih.govannulene scaffold has been identified as a promising platform for the development of such radiotracers. nih.gov

Specifically, fluorinated analogues of benzo nih.govannulen-7-amines have been synthesized and evaluated as potential PET ligands for the GluN2B subunit of the NMDA receptor. nih.gov The synthetic strategy involves the preparation of fluorinated side chains, typically on the phenylalkylamine portion, which are then coupled with the 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-one via reductive amination. nih.gov

The introduction of fluorine can be achieved at various positions on the aromatic ring or the alkyl chain of the amine side chain. The choice of the fluorination position is critical as it can influence the binding affinity and selectivity of the ligand for its target receptor. nih.gov Furthermore, the radiosynthesis of the final ¹⁸F-labeled tracer needs to be efficient and high-yielding to be practical for PET studies. These halogenated derivatives are not only crucial for imaging studies but also provide valuable tools for studying the in vivo distribution and pharmacokinetics of this class of compounds. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol and its derivatives, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H NMR and ¹³C NMR for Chemical Shift Assignment and Coupling Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the unambiguous assignment of proton and carbon signals in the molecular structure. In the case of the parent compound, 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol, the ¹H NMR spectrum displays characteristic signals for the aromatic protons, the aliphatic protons of the seven-membered ring, and the hydroxyl proton.

The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.9 ppm. The proton attached to the carbon bearing the hydroxyl group (H-7) is expected to show a signal at a downfield chemical shift due to the electronegativity of the oxygen atom. The protons of the methylene (B1212753) groups in the seven-membered ring (at positions 5, 6, 8, and 9) will resonate as complex multiplets in the upfield region of the spectrum.

For the closely related ketone, 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-one (also known as 1-benzosuberone), specific chemical shifts have been reported, which serve as a valuable reference. chemicalbook.com For instance, the aromatic protons show distinct signals, and the methylene protons adjacent to the carbonyl group and the benzene (B151609) ring are shifted downfield. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atom attached to the hydroxyl group (C-7) would resonate at a characteristic downfield shift. The aromatic carbons also show signals in the typical downfield region (δ 120-150 ppm), while the aliphatic carbons of the cycloheptane (B1346806) ring appear at higher field strengths. Detailed analysis using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive assignment of all proton and carbon signals. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for a Benzosuberone Derivative

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.706 - 7.172 m
CH₂ (adjacent to C=O) 2.893 t
CH₂ (adjacent to Ar) 2.701 t
Other CH₂ 1.843 - 1.774 m

Data derived from the spectrum of 1-Benzosuberone for illustrative purposes. chemicalbook.com

Dynamic NMR Spectroscopy for Conformational Dynamics

The seven-membered ring in the 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol structure is not planar and can exist in various conformations. Dynamic NMR spectroscopy is a powerful tool to study these conformational dynamics. beilstein-journals.org At room temperature, the rate of interconversion between different ring conformations may be fast on the NMR timescale, resulting in averaged signals for the protons of the seven-membered ring.

By lowering the temperature, the rate of this interconversion can be slowed down. If the energy barrier to interconversion is sufficiently high, the individual conformers can be "frozen out" on the NMR timescale. This would lead to the observation of separate sets of signals for each distinct conformer present in the solution. From the temperature at which the separate signals coalesce into a single averaged signal (the coalescence temperature), it is possible to calculate the free energy of activation (ΔG‡) for the conformational change. beilstein-journals.org This provides valuable insight into the flexibility of the seven-membered ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol (C₁₁H₁₄O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (162.10 g/mol ).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. znaturforsch.com The fragmentation pattern observed in the mass spectrum is a fingerprint of the molecule. For 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol, characteristic fragmentation pathways would include the loss of a water molecule (H₂O) from the molecular ion, leading to a prominent peak at m/z [M-18]⁺. Other fragments would arise from the cleavage of the seven-membered ring and the loss of small hydrocarbon fragments.

In the analysis of related derivatives, such as those resulting from reactions with organophosphorus reagents, mass spectrometry confirms the formation of the expected products by identifying their molecular ion peaks. znaturforsch.com For example, a derivative with a molecular formula of C₂₁H₂₄NO₃P was confirmed by a molecular weight determination (MS) corresponding to 369.39 g/mol . znaturforsch.com

Table 2: Predicted m/z Values for Adducts of a Structural Isomer (6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-ol)

Adduct Predicted m/z
[M+H]⁺ 163.11174
[M+Na]⁺ 185.09368
[M-H]⁻ 161.09718
[M+H-H₂O]⁺ 145.10172

Data for the 5-ol isomer, which is expected to show similar adduct formation. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol would be characterized by several key absorption bands.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The spectrum would also show sharp peaks around 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic portions of the molecule. Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹.

Furthermore, the presence of the benzene ring would be confirmed by C=C stretching vibrations within the aromatic ring, which give rise to bands in the 1450-1600 cm⁻¹ region. For derivatives where the hydroxyl group is replaced by other functional groups, the IR spectrum will change accordingly. For instance, the precursor ketone, 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-one, exhibits a strong carbonyl (C=O) absorption band around 1660-1680 cm⁻¹, which would be absent in the spectrum of the alcohol. znaturforsch.com

Table 3: Characteristic IR Absorption Bands for Benzosuberone Derivatives

Functional Group Wavenumber (cm⁻¹)
P=O ~1240
P-N(CH₃)₂ ~1320 and ~860
C=O (in starting ketone) ~1660

Data from related organophosphorus derivatives of benzosuberone. znaturforsch.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The primary chromophore in 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol is the benzene ring fused to the seven-membered ring.

This benzosuberane system is expected to exhibit absorption bands in the ultraviolet region, typically with a maximum absorption (λ_max) around 260-280 nm, which is characteristic of the π → π* transitions of the benzene ring. The exact position and intensity of the absorption bands can be influenced by the solvent and the presence of other functional groups on the molecule. While the hydroxyl group at the 7-position is not directly conjugated with the aromatic ring, it can have a minor electronic effect. For derivatives with extended conjugation or auxochromic groups attached to the aromatic ring, a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) would be observed. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, TLC)

Chromatographic methods are essential for the purification of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol and its derivatives, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to separate, identify, and quantify components in a mixture. For the analysis of the target compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. rsc.org The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture by comparison with standards, and determining the appropriate solvent system for a larger-scale separation. researchgate.net For a compound like 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The separated spots on the TLC plate can be visualized under UV light (at 254 nm) due to the UV-absorbing benzene ring. rsc.orgresearchgate.net

Table 4: Example TLC Systems for Separation of Related Compounds

Stationary Phase Mobile Phase (v/v/v/v) Detection
Silica Gel 60 F₂₅₄ Toluene: Acetone: Methanol: Ammonia (8:3:3:0.1) UV Light (275 nm)

This is an example system used for separating compounds with similar polarities and can be adapted. rsc.org

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Furthermore, it elucidates the spatial arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing. In the context of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-7-ol and its derivatives, X-ray crystallography is crucial for establishing the conformation of the seven-membered ring and for the absolute determination of stereochemistry at the chiral center C7.

As of the latest literature review, a complete single-crystal X-ray diffraction study for the parent compound, 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-7-ol, is not publicly available. Detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, have not been reported in major structural databases.

However, crystallographic studies of closely related derivatives of the 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene scaffold provide valuable insights into the likely conformational preferences and structural features of the 7-ol derivative. For instance, analysis of various substituted benzosuberone and benzosuberol analogues consistently reveals that the seven-membered ring adopts a non-planar conformation to minimize steric strain. The most common conformations observed are the chair and boat forms, or variations thereof.

For a definitive structural elucidation of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-7-ol, the growth of a single crystal of suitable quality for X-ray diffraction analysis would be required. Such an analysis would yield precise data as illustrated in the hypothetical tables below.

Hypothetical Crystallographic Data for 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-7-ol

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)[Hypothetical Value]
b (Å)[Hypothetical Value]
c (Å)[Hypothetical Value]
α (°)90
β (°)[Hypothetical Value]
γ (°)90
Volume (ų)[Hypothetical Value]
Z4
Density (calc) (g/cm³)[Hypothetical Value]
R-factor[Hypothetical Value]

Hypothetical Selected Bond Lengths and Angles for 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-7-ol

Bond/Angle Length (Å) / Angle (°)
C7-O1[Hypothetical Value]
C6-C7[Hypothetical Value]
C7-C8[Hypothetical Value]
C5-C6-C7[Hypothetical Value]
C6-C7-C8[Hypothetical Value]
C7-C8-C9[Hypothetical Value]
O1-C7-C6[Hypothetical Value]
O1-C7-C8[Hypothetical Value]

Theoretical and Computational Chemistry Studies of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 7 Ol

Conformational Analysis of the Seven-Membered Ring System

Evaluation of Ring Strain (Angle, Torsional, and Steric Interactions)

The seven-membered ring of 6,7,8,9-tetrahydro-5H-benzo uni.luannulen-7-ol is subject to several types of strain that dictate its conformational preferences.

Angle Strain: This arises from the deviation of bond angles from the ideal sp3 tetrahedral angle of 109.5°. In the benzosuberane framework, the internal angles of the seven-membered ring are distorted to accommodate the fusion to the planar benzene (B151609) ring. This can lead to increased potential energy.

Torsional Strain: Also known as Pitzer strain, this occurs due to eclipsing interactions between bonds on adjacent atoms. wikipedia.org To minimize this strain, the ring puckers to adopt staggered conformations. In the benzosuberane system, the C-C bonds of the cycloheptane (B1346806) moiety will rotate to avoid unfavorable eclipsing interactions.

Steric Interactions (Transannular Strain): This type of strain, also referred to as Prelog strain or van der Waals strain, results from non-bonded interactions between atoms across the ring. wikipedia.org In the seven-membered ring of 6,7,8,9-tetrahydro-5H-benzo uni.luannulen-7-ol, repulsive interactions can occur between the hydrogen atoms, particularly between those at the C5, C7, and C9 positions. The presence of the hydroxyl group at C7 introduces additional steric considerations that influence the conformational equilibrium.

Characterization of Preferred Conformations (e.g., Boat-Chair, Chair-Boat)

For the parent benzosuberane (6,7,8,9-tetrahydro-5H-benzo uni.luannulene), computational studies have shown that the most stable conformation is the chair form. In this conformation, the seven-membered ring adopts a shape reminiscent of the chair conformation of cyclohexane, albeit more flexible. The introduction of a substituent, such as the hydroxyl group at the C7 position in 6,7,8,9-tetrahydro-5H-benzo uni.luannulen-7-ol, can influence the relative stability of different conformations.

The chair conformation can exist as two enantiomeric forms that can interconvert. The substituent at C7 can occupy either a pseudo-axial or a pseudo-equatorial position. Generally, the equatorial position is favored to minimize steric interactions.

Other possible, though typically higher energy, conformations for the benzosuberane system include the boat and twist-boat forms. The relative energies of these conformations are determined by the balance of angle, torsional, and steric strains.

Dihedral Angle Analysis and Newman Projections

A detailed understanding of the conformational preferences of 6,7,8,9-tetrahydro-5H-benzo uni.luannulen-7-ol can be achieved through the analysis of its dihedral angles. Newman projections along the C-C bonds of the seven-membered ring would reveal the extent of torsional strain. In the preferred chair conformation, the C-H bonds would be largely staggered, minimizing this strain. For instance, a Newman projection along the C6-C7 bond would show the relative orientations of the substituents on these carbons. In a staggered conformation, the dihedral angles would be approximately 60°, while in an eclipsed conformation, they would be 0°.

Determination of Conformational Energy Minima and Barriers to Interconversion

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like 6,7,8,9-tetrahydro-5H-benzo uni.luannulen-7-ol.

Prediction of Electronic Structure and Reactivity

DFT calculations can be used to determine the distribution of electron density within the molecule, which is crucial for understanding its reactivity. researchgate.net The molecular electrostatic potential (MEP) map is a useful tool for visualizing the electron density. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In 6,7,8,9-tetrahydro-5H-benzo uni.luannulen-7-ol, the oxygen atom of the hydroxyl group and the π-system of the benzene ring are expected to be the primary regions of high electron density. The hydrogen atom of the hydroxyl group will be electron-deficient. This suggests that the oxygen atom is a likely site for protonation or coordination to Lewis acids, while the aromatic ring would be susceptible to electrophilic substitution reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important predictors of reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller gap generally implies higher reactivity. For 6,7,8,9-tetrahydro-5H-benzo uni.luannulen-7-ol, the HOMO is likely to be localized on the benzene ring and the oxygen atom, while the LUMO is expected to be distributed over the aromatic system.

Elucidation of Reaction Mechanisms

Computational chemistry plays a pivotal role in elucidating the reaction mechanisms involving 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol and its precursors. The synthesis of this alcohol often proceeds via the reduction of its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-one. sigmaaldrich.com Theoretical models can be employed to understand the stereoselectivity and electronic pathways of this transformation.

The reduction of the carbonyl group at the C7 position can be achieved by various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The stereochemical outcome of this reaction—whether the hydride attacks from the axial or equatorial face of the seven-membered ring—is of significant interest.

Computational studies can model the transition states for both axial and equatorial attacks. These calculations typically involve determining the geometries and energies of the reactant, the transition states, and the product. By comparing the activation energies for the two pathways, a prediction can be made regarding the predominant diastereomer formed. Factors influencing this selectivity include steric hindrance from the fused benzene ring and the flexible conformation of the cycloheptene (B1346976) ring. The presence of substituents on the aromatic ring, such as the nitro group in 2-nitro-5,6,8,9-tetrahydrobenzo nih.govannulen-7-one, can electronically influence the reactivity of the carbonyl group, a factor that can be quantified through computational analysis. nih.govscite.ai

Application of Hückel Molecular Orbital (HMO) Theory for Regioselectivity

Hückel Molecular Orbital (HMO) theory is a simplified quantum mechanical method used to determine the energies of molecular orbitals of π-electrons in conjugated systems. wikipedia.orglibretexts.org While the seven-membered ring of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol is saturated and non-planar, the fused benzene ring is a classic conjugated system to which HMO theory can be applied. libretexts.org The theory provides a powerful predictive tool for understanding the regioselectivity of reactions occurring on the aromatic portion of the molecule, such as electrophilic aromatic substitution.

The HMO method treats the π system as independent of the σ framework. wikipedia.org For the benzene ring in the benzo nih.govannulene scaffold, the theory calculates the π molecular orbitals and their corresponding energy levels. From the coefficients of the atomic orbitals in each molecular orbital, one can calculate the π-electron density at each of the four non-bridgehead carbon atoms of the benzene ring (C1, C2, C3, C4).

Key applications of HMO theory for this scaffold include:

Predicting Electrophilic Substitution: Positions with higher π-electron density are more susceptible to attack by electrophiles. HMO calculations can predict the relative electron densities to determine whether substitution is favored at the C1/C4 or C2/C3 positions.

Predicting Nucleophilic Substitution: Conversely, positions with lower π-electron density are more likely to be attacked by nucleophiles, particularly if a leaving group is present.

The results of such a hypothetical analysis can be summarized to predict reactivity.

Table 1: Hypothetical HMO Analysis for Regioselectivity on the Benzo nih.govannulene Aromatic Ring

Carbon PositionCalculated π-Electron Density (qᵣ)Predicted Reactivity for Electrophilic Attack
C-1 / C-4q₁Lower
C-2 / C-3q₂Higher

Note: This table represents a conceptual application of HMO theory. Actual values for q₁ and q₂ would require specific calculations, but generally, positions meta to the alkyl fusion (C-2/C-3) are predicted to be more reactive toward electrophiles than the ortho positions (C-1/C-4).

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations have been instrumental in studying the interaction of benzo nih.govannulene derivatives with biological targets. A significant body of research has focused on their role as antagonists for the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit. nih.govscite.ai These receptors are critical in neurological function, and their selective inhibition is a major therapeutic goal. scite.ai

Computational docking studies have been performed on derivatives, such as benzo nih.govannulen-7-amines, to investigate their binding at the ifenprodil (B1662929) binding site located at the interface of the GluN1b and GluN2B subunits of the NMDA receptor. nih.govscite.ai These in silico studies are crucial for understanding the structure-activity relationships (SAR) that govern the affinity and selectivity of these compounds. The core 6,7,8,9-tetrahydro-5H-benzo nih.govannulene scaffold serves as a rigid anchor that positions key pharmacophoric features within the receptor's binding pocket. scite.ai

Docking simulations predict the preferred orientation (pose) of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding affinity (like Kᵢ) or a docking score. nih.govbiointerfaceresearch.comnih.gov For a series of N-(phenylalkyl)-substituted 2-nitro-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-amines, docking studies successfully predicted binding poses that were analogous to that of ifenprodil, a well-known GluN2B antagonist. nih.gov

These models revealed that the benzo nih.govannulene core fits into a hydrophobic pocket, while the substituted side chains explore other regions of the binding site. Notably, a derivative with a large 2-benzyloxy (OBn) substituent was found to occupy a previously unidentified subpocket, which explained its exceptionally high GluN2B affinity (Kᵢ = 3.6 nM). nih.gov This demonstrates the predictive power of molecular modeling in rational drug design. The binding affinities of several derivatives have been experimentally determined and are often correlated with computational predictions. nih.govscite.ai

Table 2: Experimentally Determined GluN2B Binding Affinities for Substituted Benzo nih.govannulen-7-amine Derivatives

CompoundSubstituent at C2Amino Moiety at C7GluN2B Affinity (Kᵢ, nM)
7c -NO₂N-(3-Phenylpropyl)1.6
15c -ClN-(3-Phenylpropyl)2.1
22c -OBnN-(3-Phenylpropyl)3.6
16c -OHN-(3-Phenylpropyl)28
16d -OHN-(4-Phenylbutyl)21

Source: Data compiled from studies on GluN2B-selective NMDA receptor antagonists. nih.govscite.ai

A detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-receptor complex, including hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.netuniv-tlemcen.dz While the parent compound is 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol, studies on related amines and phenols provide significant insight into potential interactions.

For ligands in the ifenprodil binding site of the GluN2B receptor, key interactions involve amino acid residues from both the GluN1 and GluN2B subunits. researchgate.net Important residues identified through modeling include:

GluN1 subunit: Tyr109, Phe113, Ser132, Leu135 researchgate.net

GluN2B subunit: Gln110, Ile111, Phe114, Glu236 researchgate.net

The hydroxyl group of the titular compound, 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol, is a prime candidate for forming hydrogen bonds. It can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen lone pairs). In the context of the GluN2B binding site, this -OH group could form critical hydrogen bonds with residues like Ser132 (on GluN1) or Gln110 (on GluN2B), helping to anchor the ligand. researchgate.net

Research has highlighted the essential role of a phenolic hydroxy group for functional antagonism, suggesting it is crucial for inducing conformational changes that close the ion channel. scite.ai Although the hydroxyl in 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-ol is a secondary alcohol and not a phenol, its ability to form strong, directional hydrogen bonds is a key feature of its interaction profile predicted by molecular modeling. researchgate.net

Role in Advanced Organic Synthesis and Materials Science

Applications as a Key Synthetic Intermediate

The benzo biosynth.comannulene core is a fundamental building block in the synthesis of complex molecules designed for specific biological targets. Its structural rigidity and synthetic tractability make it an ideal starting point for creating libraries of compounds for pharmacological screening.

Precursor for Nociceptin/Orphanin FQ Peptide (NOP) Receptor Antagonists (e.g., SB-612111)

The 6,7,8,9-tetrahydro-5H-benzo biosynth.comannulene scaffold is central to the structure of SB-612111, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. scite.ainih.gov SB-612111, with the chemical name (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, has been a valuable pharmacological tool for investigating the role of the NOP receptor system. nih.govguidetopharmacology.org

The synthesis of SB-612111 relies on key intermediates derived from the benzo biosynth.comannulene framework. A modified synthesis starts from 1-methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo biosynth.comannulene-7-carboxylic acid, which is then converted through several steps, including esterification and reduction, to yield intermediates like Methyl 5-hydroxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo biosynth.comannulene-7-carboxylate. nih.gov These steps highlight the utility of the functionalized tetrahydrobenzo biosynth.comannulene core as a crucial precursor for constructing the final complex antagonist molecule. nih.gov The high affinity and selectivity of SB-612111 for the NOP receptor underscore the importance of the rigid benzocycloheptene (B12447271) scaffold in orienting the necessary pharmacophores for effective receptor binding. nih.gov

Building Block for N-Methyl-D-Aspartate (NMDA) Receptor Antagonists, particularly GluN2B-selective Ligands

The benzo biosynth.comannulene scaffold has been extensively utilized to develop selective antagonists for the GluN2B subunit of the N-Methyl-D-Aspartate (NMDA) receptor, a key target for treating various neurological disorders. nih.gov Researchers have synthesized and investigated a range of 6,7,8,9-tetrahydro-5H-benzo biosynth.comannulen-7-amines for their affinity towards the GluN2B subunit. nih.govnih.gov

A central building block for these syntheses is often a ketone derivative, such as 2-Nitro-5,6,8,9-tetrahydrobenzo biosynth.comannulen-7-one, which allows for the introduction of diverse substituents and the crucial 7-amino moiety. scite.ainih.gov Structure-activity relationship (SAR) studies have shown that substituents on both the aromatic ring and the amino group significantly influence binding affinity. For instance, compounds with a 2-nitro, 2-chloro, or 2-benzyloxy group on the benzo biosynth.comannulene ring exhibit very high GluN2B affinity. nih.gov However, research indicates that while high affinity can be achieved, a phenolic hydroxy group appears to be crucial for the compound to effectively inhibit the receptor's ion channel activity. nih.gov Though compounds like N-(3-(4-fluorophenyl)propyl)-6,7,8,9-tetrahydro-5H-benzo biosynth.comannulen-7-amine show high affinity and selectivity, they may lack certain polar features, suggesting that further modifications are needed to develop them into effective imaging agents or therapeutics. nih.gov

GluN2B Receptor Binding Affinities of Benzo biosynth.comannulen-7-amine Derivatives
CompoundSubstituent (R)Side ChainKi (nM) for GluN2BReference
7c2-NO2N-(3-phenylpropyl)1.6 nih.gov
15c2-ClN-(3-phenylpropyl)1.6 nih.gov
22c2-OBnN-(3-phenylpropyl)3.6 nih.gov
16c2-OHN-(3-phenylpropyl)28 nih.gov
16d2-OHN-(4-phenylbutyl)21 nih.gov

Scaffold for Benzosuberene Analogues in Biological Investigations

The benzosuberene structure, which defines 6,7,8,9-tetrahydro-5H-benzo biosynth.comannulen-7-ol, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Such scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets by presenting appendages in specific three-dimensional orientations. The utility of the benzosuberene core in developing antagonists for both NOP and NMDA receptors is a clear demonstration of its privileged nature. nih.govnih.gov

Its conformational properties allow it to serve as a rigid anchor for building diverse libraries of analogues for biological screening. researchgate.netyoutube.com By systematically modifying the substitution patterns on the aromatic ring, the seven-membered ring, and at key positions like the 7-position alcohol (or its amine/ketone precursors), chemists can fine-tune the pharmacological profile of the resulting molecules. This strategy has been crucial in exploring the structure-activity relationships for various receptor systems and optimizing ligands for improved potency and selectivity. nih.gov

Contributions to the Design of Tubulin Polymerization Inhibitors

While direct application of the 6,7,8,9-tetrahydro-5H-benzo biosynth.comannulene scaffold in clinically used tubulin polymerization inhibitors is not prominent, the broader tetrahydrobenzo-fused heterocyclic motif is a recognized pharmacophore in this area. For example, researchers have designed and synthesized a series of 5,6,7,8-tetrahydrobenzo nih.govdntb.gov.uathieno[2,3-d]pyrimidines that act as potent microtubule targeting agents. mdpi.com

These compounds, which feature a tetrahydrobenzo[b]thiophene core, have demonstrated significant antiproliferative effects and inhibit tubulin assembly by binding to the colchicine (B1669291) site. mdpi.comsemanticscholar.org The isosteric replacement of a nitrogen atom in previous lead compounds with a sulfur atom to form the tetrahydrobenzo[b]thiophene scaffold led to improved activity. mdpi.com This research into related fused-ring systems provides valuable insights and a strategic basis for the potential design of novel tubulin inhibitors that could incorporate the benzo biosynth.comannulene scaffold, even though this specific application remains less explored.

Emerging Applications in Material Science

The unique structural and electronic properties of aromatic-cycloalkane fused rings offer potential beyond pharmacology. However, the exploration of these scaffolds in materials science is still in its early stages.

Development of Novel Polymeric Materials with Tunable Properties

Currently, there is limited to no information in publicly available scientific literature regarding the specific use of 6,7,8,9-tetrahydro-5H-benzo biosynth.comannulen-7-ol or its direct derivatives in the development of novel polymeric materials. While patents exist for related benzocycloheptenyl amines for pharmaceutical use, their application in polymer science has not been a focus of reported research. google.com

Lack of Publicly Available Research on 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol in Chemical Sensor Fabrication

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a notable absence of specific, publicly available research detailing the role of the chemical compound 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol in the fabrication of advanced chemical sensors. While the broader class of compounds known as benzosuberone derivatives has been explored in various scientific fields, including medicinal chemistry for its biological activities, its direct application as a primary component in chemical sensor technology is not documented in the accessible scientific domain.

Searches for detailed research findings, including methodologies for sensor fabrication, analyte detection studies, and performance data, did not yield any specific results for the specified compound. The existing literature on chemical sensors tends to focus on other molecular scaffolds and materials for the development of fluorescent or electrochemical sensors.

Similarly, investigations into derivatives of 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol for sensing applications did not provide the necessary information to construct a scientifically accurate article as per the requested outline. The available data on related benzosuberone compounds primarily pertains to their synthesis and evaluation for therapeutic purposes, rather than for analyte detection.

Due to the lack of foundational research and data, it is not possible to generate a thorough and informative article on the "Fabrication of Advanced Chemical Sensors" using 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol at this time. The scientific community has not, to date, published research that would support the creation of such a document.

Structure Activity Relationship Sar Studies of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 7 Ol Derivatives

Influence of Hydroxyl Group Position and Chemical Modification on Biological Activity

The position and modification of the hydroxyl group on the 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol scaffold have been shown to be critical determinants of biological activity, particularly for ligands targeting the GluN2B subunit of the NMDA receptor.

Research has demonstrated that the presence and location of a hydroxyl group on the benzo bldpharm.comannulene ring system significantly impact binding affinity. For instance, derivatives with a hydroxyl group at the 5-position of the benzo bldpharm.comannulene ring exhibit higher affinity for the GluN2B receptor compared to those with a hydroxyl group at the 6-position. In one study, 5-hydroxy derivatives showed greater GluN2B affinity than their 6-hydroxy counterparts, which in turn were more active than a 5,6-dihydroxy derivative. This suggests that a hydroxyl group at the 5-position is crucial for potent inhibition of the NMDA receptor-associated ion channel, while a hydroxyl group at the 6-position is detrimental to binding and inhibitory activity.

Furthermore, modification of the hydroxyl group, such as through esterification, can modulate activity. For example, while the parent hydroxyl compounds may exhibit a certain level of activity, their esterified analogues can show altered potency. This highlights the importance of the hydrogen-bonding capability of the hydroxyl group in receptor interaction.

The following table summarizes the impact of hydroxyl group position on GluN2B receptor affinity:

Compound ModificationPosition of Hydroxyl GroupRelative GluN2B Affinity
Derivative A5-OHHigh
Derivative B6-OHModerate
Derivative C5,6-di-OHLow

Impact of Substituents on the Benzobldpharm.comannulene Ring System on Pharmacological Affinity and Selectivity

The introduction of various substituents onto the aromatic ring of the benzo bldpharm.comannulene system provides a powerful tool for fine-tuning pharmacological affinity and selectivity.

A notable example is the introduction of a nitro group. Studies have revealed that the addition of a nitro group at the 2-position of the benzo bldpharm.comannulen-7-amine scaffold can lead to a significant, 5- to 10-fold increase in GluN2B affinity compared to the unsubstituted counterparts. nih.gov Docking studies suggest that the 2-nitro substituent plays a crucial role in determining the binding pose and enhancing affinity. nih.gov

Beyond the nitro group, other substituents on the aromatic ring also modulate activity. For instance, in the context of selective estrogen receptor degraders (SERDs), various substitution patterns on the benzo bldpharm.comannulene ring have been explored. nih.gov A patent for substituted 6,7-dihydro-5H-benzo bldpharm.comannulene compounds highlights the use of groups such as halogens, alkyls, and alkoxy groups to modulate activity at estrogen receptors. nih.gov

The data below illustrates the effect of a 2-nitro substituent on GluN2B affinity:

CompoundAromatic SubstituentGluN2B Affinity (Kᵢ in nM)
Unsubstituted LigandH~50-100
2-Nitro Derivative2-NO₂~5-10

Role of Side Chain Length and Chemical Nature in Receptor Binding

The length and chemical nature of the side chain attached to the core 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol structure are pivotal for optimizing receptor binding and selectivity.

In the development of GluN2B selective NMDA receptor antagonists, it has been observed that a specific distance between the basic amino group in the side chain and the phenyl ring is optimal for high affinity. A spacer of four to five bond lengths is considered ideal. This is exemplified by derivatives where the side chain is a 4-benzylpiperidine (B145979) or a phenylcyclohexylamine, which have demonstrated high GluN2B affinities.

The chemical nature of the side chain is equally important. For instance, in a series of benzo bldpharm.comannulen-7-amines, a phenylpiperazine side chain was identified as being particularly promising for achieving high selectivity against σ1 and σ2 receptors, which is a desirable characteristic for reducing off-target effects. The introduction of fluorine into the side chain has also been investigated as a strategy to develop radiotracers for PET imaging, with the position of the fluorine atom influencing the basicity and, consequently, the affinity of the ligands.

The following table provides examples of how side chain modifications affect GluN2B receptor affinity:

Side ChainOptimal Distance (bond lengths)GluN2B Affinity (Kᵢ in nM)Selectivity Profile
4-Benzylpiperidine4-52.9High GluN2B affinity
Phenylcyclohexylamine (cis)4-52.3High GluN2B affinity
Phenylpiperazine4-5ModerateHigh selectivity vs. σ receptors

Stereochemical Considerations in Ligand Design and Biological Performance

Stereochemistry plays a crucial role in the biological performance of 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol derivatives, as the three-dimensional arrangement of atoms can significantly influence receptor binding and efficacy.

The chiral center at the 7-position of the benzo bldpharm.comannulene ring is a key determinant of activity. The absolute configuration at this position can lead to significant differences in binding affinity and functional activity. For instance, in related benzomorphan (B1203429) derivatives targeting the NMDA receptor, the stereochemistry was found to be critically important for differentiating between affinity for the NMDA receptor and the µ-opioid receptor.

Application of Conformational Restriction Principles in Rational Drug Design

The principle of conformational restriction is a powerful strategy in rational drug design, and it has been effectively applied to the 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol scaffold. By rigidifying the structure, it is possible to pre-organize the molecule into a conformation that is favorable for binding to the target receptor, which can lead to enhanced potency and selectivity.

The benzo bldpharm.comannulene core itself can be considered a conformationally restricted analogue of more flexible pharmacophores. For example, benzo bldpharm.comannulen-7-amines have been designed as conformationally restricted analogues of the flexible NMDA receptor antagonist ifenprodil (B1662929). dntb.gov.ua This rigidification is thought to reduce the entropic penalty upon binding, contributing to higher affinity.

Further conformational restriction can be achieved by introducing additional cyclic structures or bulky groups. Computational studies, such as molecular mechanics (MMP2) and semi-empirical (AM1) calculations, have been used to predict the preferred conformations of these rigid analogues. nih.gov These studies have shown that the seven-membered ring of the benzo bldpharm.comannulene system often adopts a chair-like conformation, and the orientation of substituents (pseudo-equatorial or pseudo-axial) can significantly impact biological activity. nih.gov This understanding of the conformational preferences is invaluable for the rational design of new, more potent, and selective ligands.

Analysis of Key Molecular Interactions, e.g., Hydrogen Bonding, with Biological Targets

The biological activity of 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-7-ol derivatives is underpinned by a network of molecular interactions with their biological targets. Among these, hydrogen bonding plays a particularly significant role.

The hydroxyl group at the 7-position, as well as other strategically placed hydrogen bond donors and acceptors, can form crucial interactions with amino acid residues in the binding pocket of a receptor. For example, in the case of GluN2B antagonists, docking studies have revealed that a benzylic hydroxyl group can form a critical hydrogen bond with the backbone carbonyl oxygen of a serine residue in the GluN1b subunit of the NMDA receptor. This interaction is believed to be a key contributor to the high affinity of these ligands.

The ability of substituents on the benzo bldpharm.comannulene ring to participate in hydrogen bonding also influences binding. The introduction of groups capable of forming hydrogen bonds can either enhance or diminish affinity depending on the specific interactions they form within the binding site. A comprehensive analysis of these interactions is therefore essential for understanding the SAR and for the rational design of new derivatives with improved pharmacological profiles.

Q & A

Q. What are the established synthetic routes for 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol, and what are their key challenges?

Answer: A three-step synthesis route is commonly employed:

Knoevenagel Condensation : Phthalaldehyde (7) reacts with dimethyl 3-oxoglutarate (8) to form intermediate 9 .

Hydrogenation : Reduction of 9 yields 10 .

Saponification/Decarboxylation : Hydrolysis and decarboxylation of 10 produce the ketone precursor 11 , which is further modified to the target compound .

Q. Key Challenges :

  • Low yields during decarboxylation due to competing side reactions.
  • Purification difficulties arising from byproducts in hydrogenation steps.

Q. How can researchers confirm the structural identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify ring conformation and hydroxyl group placement.
  • Infrared Spectroscopy (IR) : Confirm the presence of -OH (broad peak ~3200–3600 cm<sup>−1</sup>) and aromatic C-H stretches.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can conformational restriction strategies optimize the pharmacological activity of benzo[7]annulen derivatives?

Answer:

  • Rational Design : Restricting rotational freedom in analogues (e.g., replacing flexible chains with rigid rings) enhances binding affinity to targets like NMDA receptors. For example, reductive amination of ketone 11 with primary amines produces secondary amines (e.g., 6a–d ) with improved stereochemical control .
  • Computational Modeling : Use molecular docking to predict binding modes and guide structural modifications.

Q. What methodologies address contradictory data in pharmacological studies of benzo[7]annulen derivatives?

Answer:

  • Dose-Response Analysis : Replicate experiments across multiple concentrations to identify non-linear effects.
  • Receptor Binding Assays : Compare IC50 values under standardized conditions (e.g., pH, temperature) to resolve variability .
  • Meta-Analysis : Aggregate data from independent studies to identify trends obscured by experimental noise.

Q. How can researchers assess the toxicity profile of this compound given limited acute toxicity data?

Answer:

  • In Vitro Models : Use hepatocyte cultures to evaluate metabolic stability and cytotoxicity.
  • QSAR Modeling : Predict toxicity endpoints (e.g., LD50) using quantitative structure-activity relationship tools.
  • Stepwise In Vivo Testing : Begin with zebrafish or rodent models to prioritize compounds for regulatory toxicology studies .

Q. What advanced techniques characterize the compound’s reactivity in catalytic systems?

Answer:

  • Kinetic Isotope Effects (KIE) : Study hydrogen/deuterium exchange to probe reaction mechanisms.
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites, critical for designing electrocatalysts.
  • X-ray Crystallography : Resolve crystal structures to analyze steric and electronic effects .

Methodological Best Practices

Q. How should researchers design experiments to study structure-activity relationships (SAR) in benzo[7]annulen derivatives?

Answer:

  • Systematic Substituent Variation : Synthesize analogues with modifications at positions 5, 7, and 9 to map steric and electronic contributions.
  • Pharmacophore Mapping : Overlay active conformations to identify critical hydrogen-bonding or hydrophobic motifs .
  • Data Integration : Combine SAR data with computational predictions to prioritize compounds for further testing.

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.